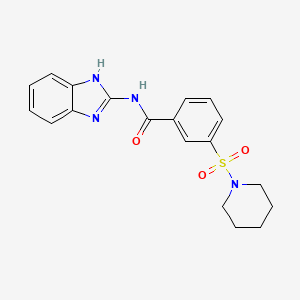

N-(1H-benzimidazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide

Description

N-(1H-Benzimidazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide (CAS: 1212096-22-4) is a benzimidazole derivative featuring a benzamide core substituted with a piperidine sulfonyl group at the 3-position. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, anticancer, and analgesic properties . For example, benzimidazole derivatives with methoxy, acetamide, or semicarbazone substituents exhibit therapeutic effects in pain management, enzyme inhibition, and agricultural applications .

Properties

Molecular Formula |

C19H20N4O3S |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide |

InChI |

InChI=1S/C19H20N4O3S/c24-18(22-19-20-16-9-2-3-10-17(16)21-19)14-7-6-8-15(13-14)27(25,26)23-11-4-1-5-12-23/h2-3,6-10,13H,1,4-5,11-12H2,(H2,20,21,22,24) |

InChI Key |

AGZZTXMBYMTHSS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues in Pain Management

B1 (N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline) and B8 (N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide) are two benzimidazole derivatives studied for their analgesic effects. Both compounds attenuated morphine-induced hyperalgesia in mice via PPARγ agonism, with B1 showing potent antioxidant activity and B8 demonstrating superior bioavailability . In contrast, the target compound’s piperidine sulfonyl group may enhance solubility and receptor-binding affinity compared to the methoxy and acetamide groups in B1/B7. However, the absence of direct in vivo data for the target compound limits definitive efficacy comparisons.

Key Differences:

| Feature | Target Compound | B1/B8 Derivatives |

|---|---|---|

| Core Substituent | Piperidine sulfonyl | Methoxy (B1), Acetamide (B8) |

| Pharmacological Target | Unknown (inferred: PPARγ or similar) | PPARγ agonist |

| Solubility | Likely higher (sulfonyl group) | Moderate (methoxy/acetamide) |

Antimicrobial Benzimidazoles

In silico studies identified benzimidazole derivatives (e.g., compound 10244308 and 3079203 ) as potent inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) PBP2A, with binding affinities of -7.3 kcal/mol . The target compound’s piperidine sulfonyl group may offer distinct steric or electronic interactions compared to the imidazole or guanidine substituents in these analogs. However, antimicrobial activity remains unverified for the target compound.

Enzyme Inhibitors

Benzimidazole semicarbazones (e.g., 2-[(substituted phenyl)methylidene]-N-[6-(propylsulfanyl)-1H-benzimidazol-2-yl]hydrazine-1-carboxamide) exhibited α-glucosidase inhibition (IC50 = 12.88–44.35 μg/mL), surpassing acarbose (IC50 = 40.06 μg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.